molecular formula C23H23ClN4O4S B2867798 2-(4-chlorophenoxy)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105218-56-1

2-(4-chlorophenoxy)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No.: B2867798
CAS No.: 1105218-56-1
M. Wt: 486.97
InChI Key: RSJXEWNNNRTECG-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a synthetic organic compound with a molecular formula of C23H23ClN4O4S and a molecular weight of 487.0 g/mol . This complex molecule is characterized by a unique architecture featuring a dihydrothieno[3,4-c]pyrazole core, which is a privileged structure in medicinal chemistry, linked to both a 4-chlorophenoxy acetamide moiety and a 4-methoxybenzyl group. The specific biological activity and research applications of this compound are not currently detailed in the literature, making it a candidate for novel investigative work. Its complex structure suggests potential as a key intermediate in the synthesis of more complex molecules or as a scaffold for probing biological targets such as kinases or other enzyme families. Researchers may find value in this compound for developing new pharmacophores or as a building block in heterocyclic chemistry. The supplied product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Properties

IUPAC Name

2-[3-[[2-(4-chlorophenoxy)acetyl]amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4S/c1-31-17-6-2-15(3-7-17)10-25-21(29)11-28-23(19-13-33-14-20(19)27-28)26-22(30)12-32-18-8-4-16(24)5-9-18/h2-9H,10-14H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJXEWNNNRTECG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C(=C3CSCC3=N2)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Hydrogen Bonding Reference
Target Compound Thieno[3,4-c]pyrazole 4-Chlorophenoxy, 4-methoxybenzyl Likely N–H⋯O/N (inferred)
2-Chloro-N-[1-(4-chlorophenyl)pyrazol-5-yl]acetamide () Pyrazole 4-Chlorophenyl, cyano N–H⋯O chains along [001]
2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide () Thiazole 3,4-Dichlorophenyl R²²(8) dimers via N–H⋯N
2-{5-Amino-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-chlorobenzyl)acetamide () Pyrazole-oxadiazole 4-Methoxyphenyl, methylsulfanyl Not explicitly reported
2,2-Dichloro-N-[thiadiazol-2-yl]acetamide () Thiadiazole Dichloroacetamide Not specified

Hydrogen Bonding and Crystallinity

Hydrogen bonding patterns critically influence molecular packing and stability:

  • The target compound likely forms N–H⋯O/N bonds due to its acetamide and amino groups, similar to ’s N–H⋯O chains and ’s R²²(8) dimers .

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